2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((5-(3,4-Dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring an imidazole core substituted with a 3,4-dichlorophenyl group at position 5 and a p-tolyl group at position 1. A thioether linkage connects the imidazole moiety to an acetamide group, which is further substituted with a thiazol-2-yl ring. This structure combines pharmacophores known for diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4OS2/c1-13-2-5-15(6-3-13)27-18(14-4-7-16(22)17(23)10-14)11-25-21(27)30-12-19(28)26-20-24-8-9-29-20/h2-11H,12H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZADWSANFZUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibits a unique structure that combines imidazole and thiazole functionalities, which are known for their diverse biological activities. This article aims to provide an in-depth review of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activities of this compound can be categorized primarily into:
- Antimicrobial Activity
- Anticancer Activity
- Antidiabetic Activity
- Anti-inflammatory Activity
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study evaluating various derivatives showed that thiazole and imidazole derivatives often possess potent antibacterial and antifungal activities. For instance, derivatives containing the thiazole moiety have been reported to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
Data Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | Candida albicans | 20 µg/mL |
Anticancer Activity
The potential anticancer properties of this compound have been supported by studies that demonstrate the efficacy of imidazole derivatives against various cancer cell lines. For example, compounds similar to the target structure showed IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines .
Case Study: Anticancer Efficacy
In a study involving a series of imidazole-thiazole hybrids, one derivative displayed an IC50 value of 6.2 µM against HCT-116 colon carcinoma cells, indicating promising anticancer activity .
Antidiabetic Activity
Recent investigations have highlighted the antidiabetic potential of imidazole derivatives. The dual inhibition of α-amylase and α-glucosidase has been noted, with some compounds achieving IC50 values significantly lower than standard antidiabetic drugs like acarbose. For instance, a related compound exhibited an IC50 of 0.70 µM against α-amylase .
Data Table: Antidiabetic Activity
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| Compound D | 0.70 | 1.10 |
| Compound E | 1.80 | 1.50 |
Anti-inflammatory Activity
Compounds with thiazole and imidazole rings have also been evaluated for their anti-inflammatory effects. These studies often utilize models of inflammation where the compounds demonstrate a reduction in pro-inflammatory cytokines .
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : This is achieved through the condensation of a 1,2-diketone with an aldehyde in the presence of an ammonium acetate catalyst.
- Introduction of Functional Groups : The dichlorophenyl and p-tolyl groups are introduced via nucleophilic substitution reactions.
- Thioacetamide Formation : The thioacetamide moiety is formed by reacting the intermediate with thioacetic acid or its derivatives.
- Final Coupling : The final compound is obtained by coupling the intermediate with thiazole derivatives under controlled conditions.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies involving similar compounds have shown that they can effectively inhibit the growth of various bacterial and fungal strains. For instance:
- Compounds with thiadiazole and imidazole rings have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus niger and Candida albicans .
Anticancer Potential
Imidazole derivatives are being explored for their anticancer properties. The compound may interact with specific molecular targets involved in cancer cell proliferation:
- Similar compounds have shown promising results against human cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer), indicating potential for further development in cancer therapy .
Anti-inflammatory Effects
There is ongoing research into the anti-inflammatory properties of imidazole derivatives. The mechanism often involves inhibition of pro-inflammatory cytokines or enzymes:
- Compounds with similar structures have been reported to exhibit anti-inflammatory effects in various models, suggesting that this compound may also possess such properties .
Drug Development
The compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules. Its unique structural features can be exploited to design new drugs targeting specific biological pathways:
- The versatility of imidazole derivatives allows for modifications that can enhance their pharmacological profiles, including increased potency and reduced side effects .
Case Study: Antimicrobial Evaluation
In a study evaluating various thiadiazole derivatives, compounds structurally related to 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide were screened for antimicrobial activity using disc diffusion methods. Results indicated moderate to high activity against selected bacterial strains, supporting the potential application of this compound in treating infectious diseases .
Case Study: Anticancer Activity
A series of studies focused on 1,3,4-thiadiazole derivatives revealed significant cytotoxic effects against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, showcasing the therapeutic potential of compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide in oncology .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Modified Aryl Substituents
Dichlorophenyl and Thiazolyl Derivatives
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () :
This analog lacks the imidazole-thioether linkage but retains the 3,4-dichlorophenyl and thiazolyl groups. Its crystal structure reveals a 61.8° dihedral angle between the dichlorophenyl and thiazol rings, influencing intermolecular hydrogen bonding (N–H⋯N interactions) and solubility .- Compound 9 (): 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide replaces the dichlorophenyl group with 4-fluorophenyl and p-tolyl with 4-methoxyphenyl.
Benzothiazole-Imidazole Hybrids ()
N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide derivatives exhibit antiproliferative activity against C6 glioma (IC50 ~15.67 µg/mL) and A549 lung cancer cells. The nitro group in some analogs increases polarity but may reduce cell permeability compared to the target compound’s dichlorophenyl group .
Cytotoxicity
- Derivatives : IC50 values of ~15–20 µg/mL against C6 and HepG2 cells, indicating moderate potency .
- Compounds : Tested on A549 and NIH/3T3 cells, with p-tolyl derivatives showing selective toxicity toward cancer cells .
Solubility and Stability
Structure-Activity Relationship (SAR) Analysis
Key Research Findings
- Anticancer Potential: Imidazole-thiazole hybrids consistently show antiproliferative activity, with dichlorophenyl groups correlating with higher potency .
- Synthetic Flexibility : Modular synthesis allows substitution at the imidazole 1- and 5-positions, enabling optimization of pharmacokinetic properties .
- Crystallographic Insights : Hydrogen-bonding patterns in analogs (e.g., ) inform strategies to improve solubility without compromising activity .
Q & A
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
The compound contains:
- Imidazole core : Enables hydrogen bonding and π–π stacking with biological targets .
- Thioether linkage (-S-) : Enhances metabolic stability compared to ethers .
- 3,4-Dichlorophenyl group : Increases lipophilicity, impacting membrane permeability .
- Thiazole-acetamide moiety : Facilitates hydrogen bonding with enzymes/receptors .
Methodological Insight: Use computational tools (e.g., DFT calculations) to predict electron density distribution and reactive sites .
Q. What are the standard synthetic routes for this compound, and what challenges arise during purification?
Synthesis Steps :
Imidazole ring formation : Condensation of substituted aldehydes with thioureas under acidic/basic conditions .
Thioether coupling : Reaction of imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in ethanol/DMF with K₂CO₃ .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol) .
Challenges:
- Byproducts from incomplete coupling (monitor via TLC/HPLC).
- Low solubility of intermediates (optimize solvent polarity) .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 471.93) .
- FTIR : Identify thioether (C-S stretch at ~650 cm⁻¹) and acetamide (N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen positioning) affect bioactivity?
Case Studies :
- 3,4-Dichlorophenyl vs. 4-fluorophenyl : 3,4-dichloro analogs show 10× higher COX-2 inhibition (IC₅₀ = 1.61 µM vs. >10 µM) due to enhanced hydrophobic interactions .
- Thiazole vs. thiadiazole : Thiazole improves solubility but reduces metabolic stability .
Methodology: Synthesize analogs via Suzuki-Miyaura coupling and test in enzyme inhibition assays .
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
Optimization Strategies :
- Solvent selection : Ethanol increases thioether coupling efficiency vs. DMF (yield: 78% vs. 62%) .
- Catalysts : Triethylamine (10 mol%) reduces reaction time from 24h to 8h .
- Temperature control : Maintain 60–70°C to minimize side reactions (e.g., oxidation of thiols) .
Data-Driven Approach: Use DOE (Design of Experiments) to assess solvent/catalyst interactions .
Q. What computational methods are effective for predicting biological targets?
- Molecular docking (AutoDock Vina) : Predict binding to COX-2 (PDB ID: 5KIR) with ΔG = -9.2 kcal/mol .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at thiazole N) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory SAR data (e.g., varying IC₅₀ values in analogs) be resolved?
Root Causes :
- Substituent positioning : 3,4-dichloro vs. 2-chloro analogs show 5× differences in enzyme inhibition due to steric hindrance .
- Assay variability : Normalize data using positive controls (e.g., celecoxib for COX-2) .
Resolution Strategy: Perform meta-analysis of published IC₅₀ values and validate via orthogonal assays (e.g., SPR) .
Q. What strategies mitigate oxidative degradation during storage?
- Antioxidants : Add 0.1% BHT to ethanol stock solutions .
- Storage : Keep at -20°C in amber vials under argon .
- Stability testing : Monitor via HPLC (retention time shifts indicate degradation) .
Methodological Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Compound Modification | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,4-Dichlorophenyl substituent | COX-2 | 1.61 | |
| 4-Fluorophenyl substituent | COX-2 | 10.2 | |
| Thiazole → Thiadiazole | EGFR | >100 |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | +16% |
| Catalyst | Triethylamine | +20% |
| Temperature | 65°C | +12% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
